molecular formula C6H6O3 B13945894 4,5-Dioxohex-2-enal CAS No. 93376-51-3

4,5-Dioxohex-2-enal

Cat. No.: B13945894
CAS No.: 93376-51-3
M. Wt: 126.11 g/mol
InChI Key: IBESTNWVPUXDLK-UHFFFAOYSA-N
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Description

4,5-Dioxohex-2-enal is a chemical compound with the molecular formula C6H8O3 It is characterized by the presence of two oxo groups (carbonyl groups) at the 4th and 5th positions of a hexenal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dioxohex-2-enal can be achieved through several methods. One common approach involves the oxidation of hex-2-enal using strong oxidizing agents. The reaction typically requires controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The choice of catalyst and reaction conditions can significantly impact the overall production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dioxohex-2-enal undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the oxo groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of hex-2-enedioic acid.

    Reduction: Formation of 4,5-dihydroxyhex-2-enal.

    Substitution: Formation of substituted hexenal derivatives.

Scientific Research Applications

4,5-Dioxohex-2-enal has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biological pathways and as a model compound for understanding enzyme-catalyzed reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4,5-Dioxohex-2-enal involves its interaction with molecular targets through its reactive oxo groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved may include enzyme inhibition or activation, signaling cascades, and metabolic processes.

Comparison with Similar Compounds

    4-Oxohex-2-enal: Similar structure but with only one oxo group.

    Hex-2-enal: Lacks the oxo groups, making it less reactive.

    Hex-2-enedioic acid: Fully oxidized form with carboxylic acid groups.

Uniqueness: 4,5-Dioxohex-2-enal is unique due to the presence of two oxo groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

93376-51-3

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

4,5-dioxohex-2-enal

InChI

InChI=1S/C6H6O3/c1-5(8)6(9)3-2-4-7/h2-4H,1H3

InChI Key

IBESTNWVPUXDLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)C=CC=O

Origin of Product

United States

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